molecular formula C7H12N2O2 B2667382 3-(Pyrrolidin-3-yl)-1,3-oxazolidin-2-one CAS No. 1247189-10-1

3-(Pyrrolidin-3-yl)-1,3-oxazolidin-2-one

Cat. No.: B2667382
CAS No.: 1247189-10-1
M. Wt: 156.185
InChI Key: PWHBNQLTXRSWIK-UHFFFAOYSA-N
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Description

3-(Pyrrolidin-3-yl)-1,3-oxazolidin-2-one is a heterocyclic compound that features both a pyrrolidine and an oxazolidinone ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-3-yl)-1,3-oxazolidin-2-one typically involves the construction of the pyrrolidine ring followed by the formation of the oxazolidinone ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amino alcohol with a carbonyl compound can lead to the formation of the oxazolidinone ring, while the pyrrolidine ring can be constructed through cyclization reactions involving amines and aldehydes .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ catalytic processes and continuous flow techniques to enhance efficiency and scalability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolidin-3-yl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while substitution reactions can introduce various alkyl or aryl groups onto the pyrrolidine ring .

Scientific Research Applications

3-(Pyrrolidin-3-yl)-1,3-oxazolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-3-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyrrolidin-3-yl)-1,3-oxazolidin-2-one is unique due to its dual ring structure, which provides a versatile scaffold for drug design. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

3-pyrrolidin-3-yl-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c10-7-9(3-4-11-7)6-1-2-8-5-6/h6,8H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWHBNQLTXRSWIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2CCOC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1247189-10-1
Record name 3-(pyrrolidin-3-yl)-1,3-oxazolidin-2-one
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